N-cyclopropyl-N-methylbenzamide
CAS No.: 155940-92-4
Cat. No.: VC21151220
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155940-92-4 |
---|---|
Molecular Formula | C11H13NO |
Molecular Weight | 175.23 g/mol |
IUPAC Name | N-cyclopropyl-N-methylbenzamide |
Standard InChI | InChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Standard InChI Key | YJGOXHXGSNBHRI-UHFFFAOYSA-N |
SMILES | CN(C1CC1)C(=O)C2=CC=CC=C2 |
Canonical SMILES | CN(C1CC1)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
N-cyclopropyl-N-methylbenzamide (CAS: 155940-92-4) is characterized by its molecular formula C11H13NO and a molecular weight of 175.231 g/mol . The compound contains a benzamide core with N-substitution by both a cyclopropyl group and a methyl group, creating a tertiary amide structure.
Physical and Chemical Characteristics
The compound exhibits several notable physicochemical properties that contribute to its utility in various applications:
The compound's relatively low polar surface area (20.3 Ų) suggests moderate membrane permeability, while its LogP value of 1.2 indicates a balanced lipophilicity profile that is favorable for many biological applications .
Structural Features
The structural arrangement of N-cyclopropyl-N-methylbenzamide includes several key functional groups:
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A benzene ring connected to a carbonyl group, forming the benzamide core
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A cyclopropyl group attached to the nitrogen atom
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A methyl group also attached to the nitrogen atom
This tertiary amide structure creates a specific spatial arrangement that influences the compound's reactivity and binding properties in biological systems.
Synthesis Methods
Several synthetic routes have been developed for the preparation of N-cyclopropyl-N-methylbenzamide, with variations depending on the specific starting materials and reaction conditions.
Common Synthetic Pathways
The synthesis of N-cyclopropyl-N-methylbenzamide typically involves the following general approaches:
Benzoic Acid Derivative Route
This approach begins with benzoic acid or its derivatives and involves amide formation with cyclopropylamine, followed by N-methylation:
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Activation of benzoic acid using coupling reagents such as EDCI or SOCl₂
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Reaction with cyclopropylamine to form N-cyclopropylbenzamide
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N-methylation using methylating agents like methyl iodide or dimethyl sulfate under basic conditions
Direct Acylation Route
An alternative approach involves direct acylation of N-methylcyclopropylamine with benzoyl chloride:
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Preparation of benzoyl chloride from benzoic acid
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Reaction with N-methylcyclopropylamine in the presence of a base
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Purification to obtain the desired product
Industrial Production Considerations
For large-scale production, optimized reaction conditions are essential to ensure high yield and purity:
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Temperature control is critical, particularly during the acylation step
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Solvent selection impacts reaction efficiency and product isolation
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Catalysts may be employed to enhance reaction rates and selectivity
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Purification processes typically involve recrystallization or column chromatography
Structure-Activity Relationships
Research on N-cyclopropyl-containing compounds demonstrates the importance of specific structural features for biological activity.
Importance of the Cyclopropyl Group
Studies on related compounds reveal that the cyclopropyl group plays a critical role in determining biological activity:
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Removal of the N-cyclopropyl substituent significantly impacts antiparasitic activity (EC50 > 10 μM)
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Replacing the cyclopropyl group with methyl or ethyl substituents reduces activity by 4-20 fold
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Aliphatic groups of similar steric volume to cyclopropyl (isopropyl, cyclobutyl, t-butyl) maintain similar potency
Effect of N-Methylation
The N-methyl group in N-cyclopropyl-N-methylbenzamide contributes to:
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Altered amide bond rotation dynamics
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Modified hydrogen bonding capabilities
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Changed metabolic stability compared to non-methylated analogs
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Different binding orientations within target proteins
Comparative Activity Table
The following table summarizes how structural modifications to the N-cyclopropyl-N-methyl motif affect biological activity, based on data from related compounds:
Comparison with Related Compounds
N-cyclopropyl-N-methylbenzamide belongs to a family of structurally related compounds with varying substitution patterns.
Halogenated Derivatives
Several halogenated derivatives of N-cyclopropyl-N-methylbenzamide have been synthesized and studied:
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4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide (CAS: 1522619-06-2)
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4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide
These halogenated derivatives typically exhibit enhanced receptor binding properties and modified metabolic profiles compared to the parent compound.
Alkyl-Substituted Variants
Alkyl substitution on the benzene ring creates derivatives with altered physicochemical properties:
The addition of alkyl groups increases lipophilicity and can enhance penetration across biological membranes.
Structural Analogs Comparison Table
Chemical Reactivity and Modifications
N-cyclopropyl-N-methylbenzamide exhibits reactivity patterns typical of tertiary amides, with several characteristic transformation possibilities.
Amide Bond Reactions
The amide bond in N-cyclopropyl-N-methylbenzamide can undergo several reactions:
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Hydrolysis under acidic or basic conditions
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Reduction to amine derivatives using strong reducing agents
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Transamidation reactions with other amines under catalytic conditions
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Activation and subsequent nucleophilic substitution
Aromatic Ring Modifications
The benzene ring allows for various synthetic transformations:
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Electrophilic aromatic substitution (halogenation, nitration)
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Directed ortho-metalation for regioselective functionalization
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Cross-coupling reactions when appropriately functionalized
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Oxidation of aromatic substituents
Cyclopropyl Group Transformations
The cyclopropyl moiety can serve as a site for further chemical modifications:
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Ring-opening reactions under acidic conditions
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Radical-mediated transformations
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Cyclopropyl migration reactions
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Oxidative cleavage to introduce additional functional groups
Analytical Considerations
Various analytical techniques are employed for the characterization and quantification of N-cyclopropyl-N-methylbenzamide.
Spectroscopic Identification
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NMR Spectroscopy: ¹H NMR spectra typically show characteristic signals for the cyclopropyl ring protons (0.5-1.0 ppm), N-methyl group (around 3.0 ppm), and aromatic protons (7.0-8.0 ppm)
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IR Spectroscopy: Shows characteristic amide carbonyl stretching (1630-1650 cm⁻¹)
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Mass Spectrometry: Molecular ion peak at m/z 175 with fragmentation patterns involving loss of cyclopropyl and methyl groups
Chromatographic Analysis
Chromatographic methods for analysis include:
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HPLC with UV detection at 230-254 nm
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Gas chromatography for volatile derivatives
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Thin-layer chromatography with appropriate visualization reagents
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